molecular formula C21H15ClF4N4O3 B1684635 Regorafenib CAS No. 755037-03-7

Regorafenib

カタログ番号: B1684635
CAS番号: 755037-03-7
分子量: 482.8 g/mol
InChIキー: FNHKPVJBJVTLMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Regorafenib is a small-molecule inhibitor of multiple kinases involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment . In vitro biochemical and cellular assays have shown that this compound and its active human metabolites inhibit the activity of a broad range of kinases, including RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, RAF-1, BRAF, and Abl . This multi-targeted mechanism blocks signals that tell cancer cells to grow and prevents the formation of new blood vessels that tumors need, thereby inhibiting cancer cell growth and spread . Consequently, this compound is a valuable compound for researching metastatic colorectal cancer, gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma, particularly in models of treatment-resistant disease . From a pharmacokinetic perspective, this compound is administered orally and has a bioavailability of 69-83% . It is highly protein-bound (99.5%) and metabolized in the liver primarily by CYP3A4 and UGT1A9 . The elimination half-life is approximately 20-30 hours, with the majority (71%) of a radiolabeled dose excreted in feces and a lesser amount (19%) in urine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHKPVJBJVTLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226441
Record name Regorafenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Regorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

755037-03-7, 1019206-88-2
Record name Regorafenib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755037-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Regorafenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regorafenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Regorafenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Regorafenib hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REGORAFENIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Synthetic Routes and Reaction Conditions: Regorafenib is synthesized through a multi-step process involving the formation of a diphenylurea core structure. The synthesis begins with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with 4-(4-aminopyridin-2-yl)phenol to form the intermediate compound. This intermediate is then subjected to further reactions, including fluorination and cyclization, to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

作用機序

Regorafenib exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis. The primary molecular targets include:

類似化合物との比較

Regorafenib vs. Sorafenib

Parameter This compound Sorafenib
Targets VEGFR1–3, PDGFR-β, FGFR1, c-KIT, TIE2, RET, RAF VEGFR2–3, PDGFR-β, RAF, FLT3
Indications CRC, GIST, HCC HCC, renal cell carcinoma (RCC), thyroid cancer
Mechanistic Advantage Broader kinase inhibition, including TIE2 and RET; stronger c-KIT inhibition Focused on VEGF/RAF pathways; limited c-KIT activity
Efficacy in HCC Median OS: 10.6 months (post-sorafenib failure in RESORCE trial) Median OS: 10.7 months (first-line treatment in SHARP trial)
Adverse Events (AEs) Hand-foot skin reaction (HFSR), hypertension, fatigue Similar AEs but lower incidence of HFSR in HCC populations

Key Findings :

  • In HCC, this compound’s AE profile is better tolerated than in CRC patients, likely due to prior sorafenib exposure .

This compound vs. TAS-102

Parameter This compound TAS-102
Mechanism Multikinase inhibitor Cytotoxic (trifluridine/tipiracil)
Efficacy in mCRC Median OS: 6.4–6.6 months; HR 0.68 vs. placebo Median OS: 7.1–7.8 months; HR 0.73 vs. placebo
PFS 1.9–3.2 months 2.0–2.6 months
Safety Higher HFSR (47% vs. 2%) but similar overall AE rates to TAS-102 Higher neutropenia (38% vs. 5%)

Key Findings :

  • Indirect comparisons show comparable OS (HR 0.94; 95% CI 0.67–1.32) and PFS between this compound (160 mg) and TAS-102 .
  • Dose escalation of this compound (starting at 80 mg, escalating to 160 mg) improves tolerability and may enhance survival trends versus fixed-dose regimens .

This compound vs. Fruquintinib

Parameter This compound Fruquintinib
Targets Multikinase (VEGFR, TIE2, c-KIT) Selective VEGFR1–3 inhibitor
Efficacy in mCRC Median OS: 6.4 months; HR 0.68 Median OS: 7.4 months; HR 0.65
PFS 3.2 months 3.7–6.4 months
Safety Lower AE risk vs. fruquintinib (RR 0.81; 95% CI 0.72–0.90) Higher hypertension (36% vs. 15%) and proteinuria (26% vs. 7%)

Key Findings :

  • This compound’s broader kinase inhibition may benefit patients with angiogenic pathway heterogeneity .

This compound vs. Nintedanib

Parameter This compound Nintedanib
Targets VEGFR, PDGFR, FGFR, TIE2 VEGFR1–3, PDGFR, FGFR1–3
Efficacy in mCRC Median OS: 6.4 months Limited data in CRC; approved for lung fibrosis
Safety Similar AE rates to nintedanib Lower HFSR but higher gastrointestinal toxicity

Key Insights :

  • Both drugs inhibit angiogenic pathways, but this compound’s additional targets (c-KIT, RET) expand its utility in GIST and HCC .

Pharmacokinetic and Mechanistic Insights

  • Metabolites : Active metabolites M-2 and M-5 contribute to prolonged kinase inhibition, differentiating this compound from fruquintinib and TAS-102 .
  • Biomarkers : High baseline soluble MICA levels predict this compound efficacy in CRC, linking immune modulation to therapeutic response .
  • CHOP Regulation : In HCC, this compound upregulates CHOP via METTL14-m6A methylation, inducing cell cycle arrest and enhancing drug sensitivity .

生物活性

Regorafenib is a multikinase inhibitor that has gained significant attention in oncology for its role in treating various cancers, particularly metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. This article delves into the biological activity of this compound, supported by clinical data, case studies, and key research findings.

This compound exerts its effects primarily through the inhibition of several kinases involved in tumor progression and angiogenesis. The key targets include:

  • VEGF Receptors : this compound inhibits VEGFR1, VEGFR2, and VEGFR3, leading to reduced angiogenesis.
  • Oncogenic RTKs : It targets KIT and RET, which are significant in various tumors.
  • RAF Kinases : this compound inhibits both wild-type and mutant forms of BRAF, affecting downstream signaling pathways.

In Vitro and In Vivo Studies

In vitro studies have shown that this compound effectively inhibits the phosphorylation of ERK and AKT pathways in endothelial cells, which are critical for cell migration and survival. The IC50 values for VEGFR2 and VEGFR3 range from 4 to 16 nmol/L, indicating potent inhibition . Additionally, this compound has been shown to induce autophagy in cancer cells through the modulation of the AKT/mTOR signaling pathway .

Overview of Clinical Trials

This compound has been evaluated in numerous clinical trials across various cancer types. A comprehensive analysis of 56 clinical trials involving 4,960 participants highlighted its modest efficacy in its approved indications. The median progression-free survival (PFS) across all trials was reported at 3.2 months .

Key Findings from Major Trials

Trial NameCancer TypeParticipantsMedian PFS (months)Overall Survival Increase (months)
CORRECTMetastatic Colorectal Cancer7601.91.4
CONCURMetastatic Colorectal CancerNot specified1.52.8
SARC024Osteosarcoma423.6Not statistically significant

The CORRECT trial demonstrated that this compound significantly improved survival in treatment-refractory mCRC compared to placebo . The SARC024 trial showed a notable improvement in PFS for patients with metastatic osteosarcoma .

Case Studies

  • Colorectal Cancer : A study involving patients with mCRC showed a PFS increase of only 6 days compared to placebo, indicating limited efficacy despite initial positive outcomes .
  • Hepatocellular Carcinoma : In trials for HCC, this compound resulted in a PFS increase of approximately 1.6 months over placebo, reinforcing its role as a treatment option despite modest gains .
  • Osteosarcoma : The SARC024 trial provided evidence supporting this compound's activity in osteosarcoma with a median PFS of 3.6 months versus 1.7 months for placebo .

Safety Profile

While this compound is generally well-tolerated, it is associated with several adverse effects, including:

  • Gastrointestinal Toxicities : Diarrhea and liver enzyme elevations are common.
  • Dermatological Reactions : Skin rash is frequently reported.
  • Serious Adverse Events : Some patients experience severe complications such as colonic perforation .

Q & A

Q. What are the primary molecular targets and mechanisms of action of regorafenib in solid tumors?

this compound is a multikinase inhibitor targeting angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1), and the tumor microenvironment (PDGFR-β, FGFR). Methodologically, researchers should validate target engagement using in vitro kinase assays and correlate findings with in vivo tumor models. Reverse-phase protein array (RPPA) analysis can quantify phosphorylation changes in signaling pathways (e.g., MAPK/ERK) post-treatment .

Q. How should preclinical studies design dosing regimens for this compound to mirror clinical pharmacokinetics?

Use physiologically based pharmacokinetic (PBPK) modeling to align preclinical dosing with human exposure. Key parameters include bioavailability (~69% in humans), half-life (~28 hours), and metabolite (M-2, M-5) profiles. Dose-response studies in xenograft models should incorporate intermittent dosing (e.g., 3 weeks on/1 week off) to reflect clinical schedules and mitigate toxicity .

Q. What statistical methods are recommended for analyzing progression-free survival (PFS) in this compound trials?

Cox proportional hazards models with stratification by prior therapy lines and geographic region are critical, as seen in the INTEGRATE trial. Kaplan-Meier curves should be adjusted for crossover effects (e.g., placebo-arm patients transitioning to this compound). Sensitivity analyses using inverse probability of censoring weighting (IPCW) can address attrition bias .

Advanced Research Questions

Q. How can contradictory efficacy data between this compound and TAS-102 in metastatic colorectal cancer (mCRC) be reconciled?

Retrospective studies show comparable overall survival (OS) but divergent toxicity profiles (this compound: hepatotoxicity; TAS-102: neutropenia). Researchers should conduct network meta-analyses incorporating patient-level data to stratify by biomarkers (e.g., VEGF-A levels, neutrophil-to-lymphocyte ratio) and validate using propensity score matching, as in the REGOTAS study .

Q. What experimental approaches address this compound’s tolerability challenges without compromising efficacy?

Implement dose-escalation strategies (e.g., starting at 80 mg/day, increasing to 160 mg/day based on toxicity thresholds) in adaptive trial designs. Biomarker-driven sub-studies (e.g., circulating tumor DNA for early response monitoring) can personalize dosing. Preclinical co-culture models (tumor cells + stromal fibroblasts) may identify mechanisms of hand-foot syndrome .

Q. How do regional disparities in this compound efficacy (e.g., INTEGRATE trial’s South Korea vs. Western cohorts) inform trial design?

Stratify randomization by genetic (e.g., UGT1A9 polymorphisms affecting metabolism) and environmental factors (e.g., dietary influences on drug absorption). Use mixed-effects models to account for heterogeneity. The REGINA trial’s interim analysis highlights the need for multicenter consortia to standardize protocols .

Q. What methodologies optimize quality-of-life (QoL) assessment in this compound trials amid high attrition rates?

Apply joint models for longitudinal QoL data (e.g., EORTC QLQ-C30) and survival outcomes to handle missing data from disease progression. The CORRECT trial used multiple imputation with sensitivity analyses to reduce bias. Time-to-deterioration (TTD) endpoints should be prioritized over mean scores .

Methodological Frameworks

  • For Hypothesis Generation : Use PICO (Population: refractory mCRC; Intervention: this compound; Comparison: placebo/TAS-102; Outcome: OS/PFS) to structure research questions .
  • For Feasibility : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize trials with actionable endpoints (e.g., biomarker validation) .

Data Accessibility and Reproducibility

  • Accessing Clinical Trial Data : Request anonymized patient-level data via Bayer’s portal (www.clinicalstudydatarequest.com ), adhering to EFPIA/PhRMA principles. Include protocols for replication .
  • Reproducing Preclinical Findings : Follow ARRIVE guidelines. Report all compound characterization data (e.g., HPLC purity ≥95%) and negative controls in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regorafenib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Regorafenib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。